1-(4-羟基苯基)哌嗪盐酸盐

描述

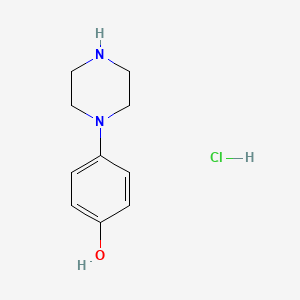

1-(4-Hydroxyphenyl)piperazine hydrochloride is a piperazine derivative . It is a structural analog of acetaminophen . Its multi-step preparation uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

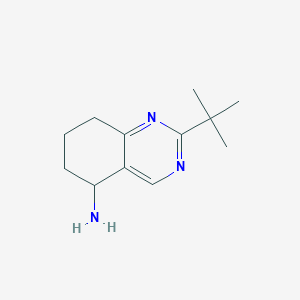

The empirical formula of 1-(4-Hydroxyphenyl)piperazine is C10H14N2O . It has a molecular weight of 178.23 . The structure includes a six-membered ring containing two nitrogen atoms at opposite positions .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of piperazines can proceed under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .Physical And Chemical Properties Analysis

While specific physical and chemical properties for 1-(4-Hydroxyphenyl)piperazine hydrochloride were not found, piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .科学研究应用

合成和表征

1-(4-羟基苯基)哌嗪盐酸盐作为合成各种化合物的多功能中间体。例如,它已被用于创造设计为双重降压药剂的新化合物。这些化合物在合成后被转化为其盐酸盐,以研究哌嗪环中氮原子的质子化,为了深入了解它们的化学行为和潜在的药物应用(Marvanová等,2016)。

抗真菌和抗癌应用

该化合物还被确定为抗真菌药物生产中的关键中间体。它的重要性在于在制药行业中应用于开发新一代抗真菌药物,反映了它在解决与真菌感染相关的全球健康挑战中的价值(Changmei Ke et al., 2010)。此外,研究涉及1-(4-羟基苯基)哌嗪的杂环化合物已经揭示了其对骨癌细胞系的体外抗癌活性,突显了该化合物在癌症研究和治疗开发中的相关性(G. Lv et al., 2019)。

抗抑郁和抗惊厥特性

此外,已经探索了1-(4-羟基苯基)哌嗪盐酸盐衍生物作为选择性血清素再摄取抑制剂(SSRIs)的潜力,旨在改善与现有抗抑郁药物相比的不良反应剖面。这项研究强调了该化合物在开发具有更少副作用的药物方面的实用性,特别是在心理健康领域(Dorsey et al., 2004)。涉及1-(4-羟基苯基)哌嗪的曲酸衍生物对抗惊厥活性的探索进一步说明了该化合物多样的药物应用,为癫痫和相关神经疾病提供潜在治疗(Aytemir et al., 2010)。

作用机制

Target of Action

The primary target of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(4-Hydroxyphenyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . The compound is freely soluble in water , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . The protein binding of piperazine, a related compound, is 60-70% , which may also apply to 1-(4-Hydroxyphenyl)piperazine hydrochloride.

Result of Action

The primary result of the action of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 1-(4-Hydroxyphenyl)piperazine hydrochloride. For instance, piperazine, a related compound, readily absorbs water and carbon dioxide from the air . This could potentially affect the stability and efficacy of 1-(4-Hydroxyphenyl)piperazine hydrochloride in different environments.

安全和危害

1-(4-Hydroxyphenyl)piperazine hydrochloride can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generating dusty conditions when handling this compound .

未来方向

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of novel piperazine derivatives with potential applications in medicinal chemistry .

属性

IUPAC Name |

4-piperazin-1-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQZYXZHPXPKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)